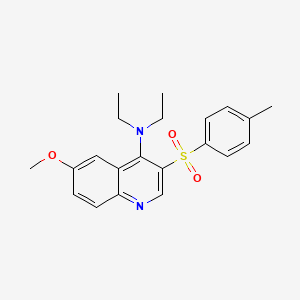

N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Description

N,N-Diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by:

- A diethylamino group at position 4,

- A methoxy group at position 6,

- A 4-methylbenzenesulfonyl (tosyl) group at position 2.

Its molecular formula is C₂₁H₂₄N₂O₄S (MW: 400.5), with a logP of 4.33, indicating moderate lipophilicity, and a polar surface area of 55.8 Ų, suggesting moderate solubility . The compound’s structure positions it within a broader class of sulfonamide-functionalized quinolines, which are often explored for antimicrobial, anticancer, and antimalarial activities.

Properties

IUPAC Name |

N,N-diethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-5-23(6-2)21-18-13-16(26-4)9-12-19(18)22-14-20(21)27(24,25)17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJQFOBIKVWEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps. One common method involves the reaction of 6-methoxyquinoline with tosyl chloride in the presence of a base to form 6-methoxy-3-tosylquinoline. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

Antimicrobial Activity

This compound has been included in screening libraries for its antimicrobial properties. Research indicates that quinoline derivatives exhibit notable activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A study screened a series of quinoline derivatives, including the target compound, against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings suggested that compounds similar to N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine showed significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .

| Microorganism | Compound MIC (µg/ml) | Activity Level |

|---|---|---|

| Mycobacterium smegmatis | 6.25 | High |

| Pseudomonas aeruginosa | 12.5 | Moderate |

| Candida albicans | 25 | Low |

Screening Libraries and Drug Discovery

The compound is part of various screening libraries aimed at drug discovery, particularly in the fields of antifungal and epigenetic research. It has been included in collections such as the Antifungal Library and Epigenetics Focused Set, indicating its relevance in ongoing research efforts to discover new therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their efficacy and safety profiles. The modifications on the quinoline scaffold, such as the introduction of methoxy and sulfonyl groups, can significantly affect biological activity.

Research Insight:

Studies have shown that modifications to the quinoline structure can enhance its potency against specific targets. For instance, the presence of electron-withdrawing groups can improve antimicrobial activity by increasing the compound's reactivity towards microbial enzymes .

Future Directions in Research

Given its promising applications, further research is warranted to explore:

- Mechanisms of Action: Detailed studies on how this compound interacts with biological targets.

- In Vivo Efficacy: Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Resistance Profiles: Evaluating the compound's effectiveness against resistant strains of pathogens to ensure its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The tosyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations at Position 6

a. 6-Chloro vs. 6-Methoxy Substitution

- 6-Chloro-N,N-diethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (C₂₀H₂₁ClN₂O₂S, MW: 388.91) replaces the methoxy group with chlorine. This substitution increases lipophilicity (logP: 5.43 vs. 4.33) and reduces polar surface area (40.7 vs.

- Biological Implications : Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets like enzymes or receptors.

b. 6-Ethyl Substitution

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine introduces an ethyl group at position 4. While detailed physicochemical data are unavailable, the ethyl group likely increases hydrophobicity compared to methoxy, influencing pharmacokinetics .

Variations in the Sulfonyl Group (Position 3)

a. Benzenesulfonyl vs. 4-Methylbenzenesulfonyl

- 3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine (C₂₄H₂₂N₂O₃S, MW: 418.51) lacks the methyl group on the sulfonyl aromatic ring. This reduces steric hindrance and slightly lowers logP (4.45 vs.

- Biological Implications : The absence of the 4-methyl group may weaken hydrophobic interactions with target proteins.

b. 4-Methylpiperazinylsulfonyl Derivatives

- Compounds like 7-{4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}-N-(6-methylpyridin-3-yl)quinolin-4-amine (C₂₄H₂₇N₅O₂S, MW: 474.2) feature a bulkier, basic sulfonyl substituent. This modification enhances hydrogen-bonding capacity (polar surface area: ~60–70 Ų) and may improve solubility in acidic environments .

Amino Group Modifications (Position 4)

a. Diethylamino vs. Aryl/Heteroaryl Substitution

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (C₂₄H₂₁ClFN₂O₂, MW: 423.1) replaces the diethylamino group with a substituted aniline.

- Diethylamino Advantage: The diethyl group in the target compound may confer metabolic stability by resisting oxidative deamination.

b. Heterocyclic Amino Groups

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Key Trends :

- Chlorine substitution increases logP but reduces polar surface area.

- Bulky sulfonyl groups (e.g., 4-methylpiperazinyl) improve solubility via basic nitrogen atoms.

Biological Activity

N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: C21H24N2O3S

- IUPAC Name: this compound

- CAS Number: 895641-54-0

The compound features a quinoline core with a methoxy group and a sulfonyl group attached to a diethylamine moiety. This unique structure contributes to its bioactivity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate: Reaction of 6-methoxyquinoline with tosyl chloride in the presence of a base to yield 6-methoxy-3-tosylquinoline.

- Final Product Formation: Subsequent reaction with diethylamine under controlled conditions to produce the final compound.

This multi-step synthesis can be optimized using continuous flow reactors to enhance yield and purity.

This compound exhibits several biological activities, including:

-

Antimicrobial Activity:

- The compound has shown efficacy against various bacterial strains, attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.

- Anticancer Properties:

-

Enzyme Interactions:

- The structure allows for interactions with enzymes and receptors, making it useful in pharmacological studies aimed at understanding enzyme kinetics and receptor binding dynamics.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of related quinoline compounds:

- Inhibition Studies:

- Structure–Activity Relationship (SAR):

- Antifungal Properties:

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N,N-diethyl-6-methoxyquinolin-4-amine | C19H22N2O2 | Moderate antimicrobial activity |

| N,N-diethyl-3-tosylquinolin-4-amine | C19H22N2O3S | Inhibitor of specific kinases |

| This compound | C21H24N2O3S | Antimicrobial, anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.